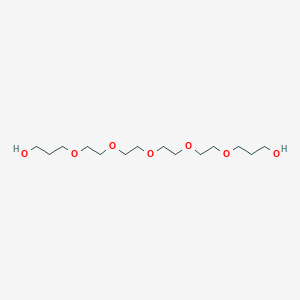
Echitamine (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Echitamine (chloride) is an indole alkaloid derived from the bark of the Alstonia scholaris tree, which belongs to the Apocynaceae family. This compound has been traditionally used in various medicinal applications due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Echitamine (chloride) can be synthesized through in vitro biosynthesis using callus culture from leaf explants of Alstonia scholaris. The medium used for callus induction and proliferation is Murashige and Skoog, optimized with various combinations and concentrations of auxins and cytokinins. The best induction and proliferation of callus are noted in a combination of 2,4-dichlorophenoxyacetic acid and 6-furfurylaminopurine .
Industrial Production Methods: Industrial production of echitamine (chloride) involves the extraction of the compound from the stem bark and roots of Alstonia scholaris. due to the ecological impact of bulk collection, in vitro biosynthesis offers an alternative method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Echitamine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Echitamine (chloride) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole alkaloids.
Biology: Studied for its role in cell signaling and metabolic pathways.
Mechanism of Action
Echitamine (chloride) exerts its effects through multiple molecular targets and pathways. It has been shown to reduce cell viability, glutathione content, and thymidine incorporation while increasing lipid peroxidation in cancer cells. This suggests that echitamine (chloride) induces oxidative stress and disrupts cellular metabolism, leading to cell death .
Comparison with Similar Compounds
Strictamine: Another indole alkaloid from Alstonia scholaris with antiviral activity.
Plumbagin: A naphthoquinone derivative with anti-tumor activity.
Uniqueness: Echitamine (chloride) is unique due to its specific anti-cancer properties and its ability to selectively target cancer cells without affecting normal cells. This selective toxicity makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C22H29ClN2O4 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate;chloride |
InChI |
InChI=1S/C22H29N2O4.ClH/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3;/h4-8,16,18,23,25-26H,9-13H2,1-3H3;1H/q+1;/p-1/b14-4-;/t16-,18-,20-,21-,22-,24?;/m0./s1 |
InChI Key |
QYXFKPCRGWUWAM-KKWFITTBSA-M |
Isomeric SMILES |
C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@H](C[C@@H]1[C@@]3(CO)C(=O)OC)O)NC5=CC=CC=C45)C.[Cl-] |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


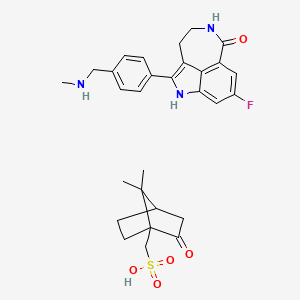
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)
![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
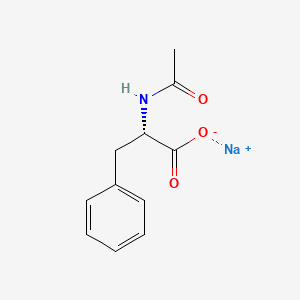
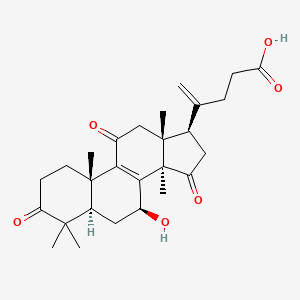
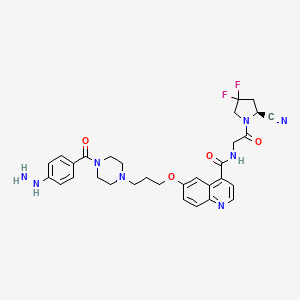
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)

![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)
